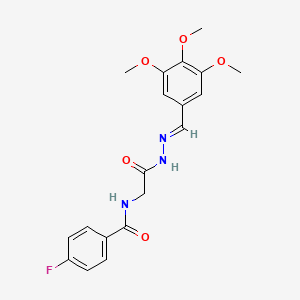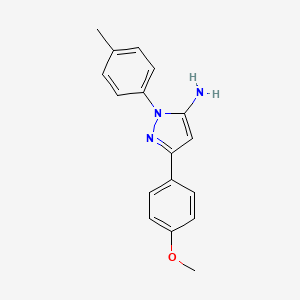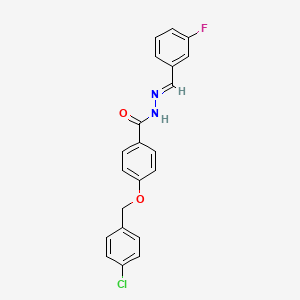
4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida es un compuesto orgánico sintético con la fórmula molecular C19H20FN3O5 y un peso molecular de 389.387 g/mol . Este compuesto se caracteriza por la presencia de un átomo de flúor, un grupo benzamida y un enlace hidrazona, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida normalmente implica varios pasos, incluyendo la formación del enlace hidrazona y la introducción del átomo de flúor. La ruta sintética puede incluir los siguientes pasos:
Formación del enlace hidrazona: Este paso implica la reacción de 3,4,5-trimetoxibenzaldehído con hidrazina para formar la hidrazona correspondiente.
Introducción del átomo de flúor: La hidrazona se hace reaccionar entonces con un cloruro de benzoílo fluorado para introducir el átomo de flúor y formar el producto final.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, incluyendo el uso de reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: El átomo de flúor en el compuesto se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Este compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando debido a su capacidad para formar complejos estables con macromoléculas biológicas.
Medicina: La investigación sobre este compuesto incluye su posible uso como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades inflamatorias, debido a su estructura química única y su actividad biológica.
Mecanismo De Acción
El mecanismo de acción de 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, evitando así la unión del sustrato y la catálisis. Además, puede modular la actividad del receptor actuando como agonista o antagonista, lo que lleva a cambios en las vías de señalización celular .
Comparación Con Compuestos Similares
4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida se puede comparar con otros compuestos similares, tales como:
4-Fluoro-N-(2-oxo-2-(2-(3-fenoxibencilideno)hidrazino)etil)benzamida: Este compuesto tiene una estructura similar pero con un grupo fenoxi en lugar del grupo trimetoxibencilideno.
4-Fluoro-N-(2-oxo-2-(2-(2,3,4-trimetoxibencilideno)hidrazino)etil)benzamida: Este compuesto difiere en la posición de los grupos metoxilo en el anillo bencilideno.
La singularidad de 4-Fluoro-N-(2-oxo-2-(2-(3,4,5-trimetoxibencilideno)hidrazino)etil)benzamida radica en su patrón de sustitución específico y en la presencia del átomo de flúor, lo que puede influir significativamente en su reactividad química y su actividad biológica.
Propiedades
Número CAS |
765278-17-9 |
|---|---|
Fórmula molecular |
C19H20FN3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20FN3O5/c1-26-15-8-12(9-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-4-6-14(20)7-5-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Clave InChI |
YRPHCOBCMPPLOH-LSHDLFTRSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017131.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)

![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)

![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
![methyl 2-{2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12017170.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017175.png)
